molecular formula C12H10BrNO3 B3033531 3-Benzyloxy-5-bromoacetylisoxazole CAS No. 104182-22-1

3-Benzyloxy-5-bromoacetylisoxazole

Cat. No.: B3033531
CAS No.: 104182-22-1
M. Wt: 296.12 g/mol
InChI Key: FRFSVXHASPPWPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyloxy-5-bromoacetylisoxazole (3-BBAI) is an organic compound that has been studied extensively in the scientific community due to its unique properties. It is a versatile compound with many potential applications in the fields of medicine, chemistry, and biochemistry. 3-BBAI has been found to be an effective catalyst for the synthesis of various compounds, and has been used in the development of new drugs and drug delivery systems. Additionally, 3-BBAI has been found to possess a variety of biochemical and physiological effects, which may be beneficial for medical and laboratory applications. In

Scientific Research Applications

Antimicrobial and Antitumor Activity

Benzoxazole derivatives, including structures similar to 3-Benzyloxy-5-bromoacetylisoxazole, have shown significant antimicrobial activities. For instance, a study on benzoxazole derivatives revealed their broad-spectrum activity against various microorganisms, including Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis, highlighting their potential as scaffolds for designing new drugs (Ertan-Bolelli, Yildiz, & Ozgen-Ozgacar, 2016). Additionally, benzoxazole derivatives have shown promising antitumor activities, as demonstrated in their inhibitory effect on breast cancer cell lines (Shi et al., 1996).

Anti-Inflammatory and Analgesic Properties

Benzoxazole compounds have been identified as selective ligands for cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. These compounds demonstrated significant anti-inflammatory potency, comparable to clinically used nonsteroidal anti-inflammatory drugs (NSAIDs) (Seth et al., 2014).

Anticoccidial and Antiprotozoal Effects

Certain benzoxazole derivatives, including those structurally related to this compound, have been effective as anticoccidiostats, indicating their potential in treating parasitic infections in animals (Bochis et al., 1991). Furthermore, benzoxazole derivatives have demonstrated promising antiprotozoal activities, making them potential candidates for developing new antimicrobial and antiprotozoal agents (Abdelgawad et al., 2021).

Anticancer and Antiviral Potential

Some benzoxazole derivatives have been synthesized and evaluated for their anticancer and anti-HIV-1 activities. These compounds showed promising results in inhibiting the growth of various cancer cell lines, including lung, breast, and ovarian cancers, and displayed moderate anti-HIV-1 activity (Rida et al., 2005).

Antifungal Properties

Benzoxazole derivatives, including this compound analogs, have been effective in inhibiting the growth of human pathogen fungi, demonstrating their potential in developing new antifungal agents (Napoletano et al., 1991).

Safety and Hazards

The safety data sheet for a similar compound, 3-Benzyloxy-1-propanol, indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to handle it with appropriate protective measures and in a well-ventilated area .

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This will help in the development of clinically viable drugs using this information .

Properties

IUPAC Name

2-bromo-1-(3-phenylmethoxy-1,2-oxazol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO3/c13-7-10(15)11-6-12(14-17-11)16-8-9-4-2-1-3-5-9/h1-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFSVXHASPPWPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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